molecular formula C19H30N4O6S B1258691 (2S)-3-Methyl-2-((2R,3S)-3-[(methylsulfonyl)amino]-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-oxazol-4-YL]carbonyl}pyrrolidin-2-YL)butanoic acid

(2S)-3-Methyl-2-((2R,3S)-3-[(methylsulfonyl)amino]-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-oxazol-4-YL]carbonyl}pyrrolidin-2-YL)butanoic acid

Cat. No. B1258691
M. Wt: 442.5 g/mol
InChI Key: PWBJTGRBTWYVSH-JQFCIGGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-methyl-2-((2R,3S)-3-[(methylsulfonyl)amino]-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-oxazol-4-yl]carbonyl}pyrrolidin-2-yl)butanoic acid is an N-acylpyrrolidine resulting from the formal condensation of the pyrrolidine nitrogen of (2R,3S)-2-[(2S)-(2-carboxy)isobutyl-3-(methylsulfonylamino)pyrrolidine with the carboxylic acid group of 2-(pyrrolidin-1-ylmethyl)-1,3-oxazole-4-carboxylic acid. It is a N-acylpyrrolidine, a N-alkylpyrrolidine, a member of 1,3-oxazoles and a monocarboxylic acid. It derives from a butyric acid.

Scientific Research Applications

Integrin Inhibitor for Idiopathic Pulmonary Fibrosis

A study by Procopiou et al. (2018) discusses the synthesis of a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, including compounds similar to the one you mentioned, as potential therapeutic agents for idiopathic pulmonary fibrosis. These compounds were found to have high affinity and selectivity for the αvβ6 integrin, which is crucial in the treatment of this lung condition. (Procopiou et al., 2018)

Catalyst in Organic Synthesis

Tamaddon and Azadi (2018) reported on a related compound, nicotinum methane sulfonate (NMS), highlighting its use as a bi-functional catalyst in organic synthesis. This demonstrates the potential of such compounds in facilitating chemical reactions, particularly in the synthesis of various organic compounds. (Tamaddon & Azadi, 2018)

properties

Molecular Formula

C19H30N4O6S

Molecular Weight

442.5 g/mol

IUPAC Name

(2S)-2-[(2R,3S)-3-(methanesulfonamido)-1-[2-(pyrrolidin-1-ylmethyl)-1,3-oxazole-4-carbonyl]pyrrolidin-2-yl]-3-methylbutanoic acid

InChI

InChI=1S/C19H30N4O6S/c1-12(2)16(19(25)26)17-13(21-30(3,27)28)6-9-23(17)18(24)14-11-29-15(20-14)10-22-7-4-5-8-22/h11-13,16-17,21H,4-10H2,1-3H3,(H,25,26)/t13-,16-,17-/m0/s1

InChI Key

PWBJTGRBTWYVSH-JQFCIGGWSA-N

Isomeric SMILES

CC(C)[C@@H]([C@@H]1[C@H](CCN1C(=O)C2=COC(=N2)CN3CCCC3)NS(=O)(=O)C)C(=O)O

Canonical SMILES

CC(C)C(C1C(CCN1C(=O)C2=COC(=N2)CN3CCCC3)NS(=O)(=O)C)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-3-Methyl-2-((2R,3S)-3-[(methylsulfonyl)amino]-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-oxazol-4-YL]carbonyl}pyrrolidin-2-YL)butanoic acid
Reactant of Route 2
(2S)-3-Methyl-2-((2R,3S)-3-[(methylsulfonyl)amino]-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-oxazol-4-YL]carbonyl}pyrrolidin-2-YL)butanoic acid
Reactant of Route 3
Reactant of Route 3
(2S)-3-Methyl-2-((2R,3S)-3-[(methylsulfonyl)amino]-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-oxazol-4-YL]carbonyl}pyrrolidin-2-YL)butanoic acid
Reactant of Route 4
(2S)-3-Methyl-2-((2R,3S)-3-[(methylsulfonyl)amino]-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-oxazol-4-YL]carbonyl}pyrrolidin-2-YL)butanoic acid
Reactant of Route 5
(2S)-3-Methyl-2-((2R,3S)-3-[(methylsulfonyl)amino]-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-oxazol-4-YL]carbonyl}pyrrolidin-2-YL)butanoic acid
Reactant of Route 6
Reactant of Route 6
(2S)-3-Methyl-2-((2R,3S)-3-[(methylsulfonyl)amino]-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-oxazol-4-YL]carbonyl}pyrrolidin-2-YL)butanoic acid

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